An In-depth Technical Guide to 3-Ethoxy-5-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Ethoxy-5-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Substituted pyridines, in particular, offer a versatile platform for fine-tuning the steric and electronic properties of a molecule to optimize its pharmacological profile. This guide provides a comprehensive technical overview of 3-Ethoxy-5-methylpyridine, a member of the diverse family of pyridine derivatives with significant potential in organic synthesis and drug discovery.
While 3-Ethoxy-5-methylpyridine is not as extensively documented as some other pyridine isomers, this guide will provide a detailed examination of its chemical properties, structure, and potential applications by drawing upon data from closely related analogs and established principles of organic chemistry. The insights provided herein are intended to empower researchers to effectively utilize this and similar scaffolds in their scientific endeavors.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 3-Ethoxy-5-methylpyridine features a pyridine ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. This substitution pattern influences the molecule's polarity, basicity, and reactivity.
Chemical Structure
The structural representation of 3-Ethoxy-5-methylpyridine is as follows:
Caption: Chemical structure of 3-Ethoxy-5-methylpyridine.
Physicochemical Properties
| Property | Estimated Value/Information | Basis for Estimation/Reference |
| Molecular Formula | C₈H₁₁NO | Based on structure |
| Molecular Weight | 137.18 g/mol | Calculated from molecular formula |
| CAS Number | Not assigned or not publicly available. | - |
| Appearance | Likely a colorless to pale yellow liquid. | Analogy with other alkoxy-pyridines.[6] |
| Boiling Point | Estimated to be in the range of 180-200 °C. | Higher than 3-methylpyridine (144 °C)[7] and likely similar to or slightly higher than related ethoxy-pyridines. |
| Melting Point | Not applicable (likely liquid at room temperature). | Analogy with similar structures.[7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Moderately soluble in water. | The pyridine nitrogen allows for hydrogen bonding with water, while the alkyl and aryl character suggests solubility in organic solvents.[2] |
| pKa | Estimated to be around 5-6. | The electron-donating ethoxy and methyl groups would slightly increase the basicity compared to pyridine (pKa ≈ 5.2). |
Part 2: Synthesis and Reactivity
Synthetic Pathways
The most logical and widely applicable method for the synthesis of 3-Ethoxy-5-methylpyridine is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Conceptual Workflow for Williamson Ether Synthesis:
Caption: Generalized workflow for the synthesis of 3-Ethoxy-5-methylpyridine.
Detailed Experimental Protocol (Hypothetical):
-
Deprotonation: To a solution of 3-Hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium pyridin-3-olate salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-Ethoxy-5-methylpyridine.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Aprotic solvents like DMF or THF are used because they do not have acidic protons that can react with the strong base.
-
Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.
-
Excess Alkylating Agent: A slight excess of the ethylating agent is used to ensure the complete conversion of the pyridin-3-olate intermediate.
Reactivity
The reactivity of the 3-Ethoxy-5-methylpyridine ring is governed by the electronic effects of its substituents.
-
Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution. The positions ortho and para to the ethoxy group (C2 and C4) and the methyl group (C4 and C6) are activated. The C4 position is doubly activated. Therefore, electrophilic substitution is most likely to occur at the C4 position, followed by the C2 and C6 positions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. The presence of electron-donating groups like ethoxy and methyl at the 3 and 5 positions, respectively, would make nucleophilic substitution more difficult compared to unsubstituted pyridine.
-
N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides (to form pyridinium salts) and peroxy acids (to form N-oxides).
Part 3: Spectral Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.0-8.2 | Singlet | 1H |
| H-4 | ~7.0-7.2 | Singlet | 1H |
| H-6 | ~8.0-8.2 | Singlet | 1H |
| -OCH₂CH₃ | ~4.0-4.2 | Quartet | 2H |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet | 3H |
| -CH₃ | ~2.2-2.4 | Singlet | 3H |
Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted pyridines.[8][9]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140-145 |
| C-3 | ~155-160 |
| C-4 | ~120-125 |
| C-5 | ~135-140 |
| C-6 | ~145-150 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
| -CH₃ | ~17-20 |
Note: Predicted chemical shifts are based on general ranges for substituted pyridines.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation patterns would involve the loss of an ethyl radical (M-29) and the loss of an ethoxy radical (M-45).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C and C=N Stretch (Aromatic) | 1400-1600 |
| C-O Stretch (Ether) | 1050-1250 |
Part 4: Applications in Drug Development and Research
Substituted pyridines are a critical class of heterocycles in medicinal chemistry, with a wide range of biological activities.[10][11] The 3-ethoxy-5-methylpyridine scaffold, with its specific substitution pattern, can be utilized as a versatile building block for the synthesis of novel therapeutic agents.
The introduction of an ethoxy group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. The methyl group can provide a point for metabolic transformation or can be involved in hydrophobic interactions with a biological target.
Potential therapeutic areas where 3-ethoxy-5-methylpyridine derivatives could be explored include:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.
-
Neuroscience: Pyridine derivatives are found in drugs targeting various central nervous system disorders.[12]
-
Infectious Diseases: The pyridine nucleus is present in a number of antibacterial and antifungal agents.[10][13]
Part 5: Safety and Handling
Specific safety data for 3-Ethoxy-5-methylpyridine is not available. Therefore, it should be handled with the same precautions as other potentially hazardous pyridine derivatives. Based on the safety data for related compounds like 3-hydroxypyridine[4] and 3-methylpyridine,[7] the following hazards should be considered:
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: Likely a combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
3-Ethoxy-5-methylpyridine represents a valuable, albeit under-documented, building block for chemical synthesis and drug discovery. Its structure offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with desired biological activities. While direct experimental data is limited, a thorough understanding of the chemistry of substituted pyridines allows for a confident prediction of its properties and reactivity. This guide provides a solid foundation for researchers to begin exploring the potential of this and other related pyridine derivatives in their work.
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